Technical Guide: Structure Elucidation of Methyl 2-amino-3-iodo-5-nitrobenzoate
Technical Guide: Structure Elucidation of Methyl 2-amino-3-iodo-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Methyl 2-amino-3-iodo-5-nitrobenzoate. The document outlines a plausible synthetic route, predicted spectroscopic data, detailed experimental protocols, and logical workflows essential for the unambiguous identification and characterization of this compound.
Proposed Synthesis
The synthesis of Methyl 2-amino-3-iodo-5-nitrobenzoate can be logically approached through the electrophilic iodination of a suitable precursor, Methyl 2-amino-5-nitrobenzoate. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, the para position (C5) is already substituted with a nitro group, and the other ortho position (C3) is sterically less hindered, making it the likely site for iodination. A common and effective reagent for the iodination of activated aromatic rings is N-iodosuccinimide (NIS).
Caption: Proposed synthesis of Methyl 2-amino-3-iodo-5-nitrobenzoate.
Structure Elucidation Workflow
The confirmation of the molecular structure of a newly synthesized compound like Methyl 2-amino-3-iodo-5-nitrobenzoate follows a systematic workflow. This process integrates data from multiple analytical techniques to provide a complete and unambiguous structural assignment.
Caption: General workflow for organic compound structure elucidation.[1][2][3][4]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Methyl 2-amino-3-iodo-5-nitrobenzoate. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Justification |
| ~8.55 | d | ~2.5 | 1H | H-6 | The nitro group at C5 is strongly electron-withdrawing, deshielding the ortho proton (H-6). The meta coupling to H-4 results in a doublet. |
| ~8.10 | d | ~2.5 | 1H | H-4 | The iodine at C3 and the amino group at C2 influence this proton. It will be deshielded by the adjacent nitro group and show meta coupling to H-6. |
| ~5.50 | s (broad) | - | 2H | -NH₂ | The protons of the amino group are typically broad and their chemical shift can vary with concentration and solvent. |
| ~3.95 | s | - | 3H | -OCH₃ | The methyl ester protons are expected to appear as a singlet in this region.[5] |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~167.0 | C=O | Typical chemical shift for an ester carbonyl carbon.[5] |
| ~148.0 | C-2 | The carbon attached to the amino group will be significantly shielded. |
| ~145.0 | C-5 | The carbon bearing the nitro group will be deshielded. |
| ~135.0 | C-4 | Aromatic CH carbon deshielded by the adjacent nitro group. |
| ~128.0 | C-6 | Aromatic CH carbon ortho to the nitro group. |
| ~115.0 | C-1 | Quaternary carbon attached to the ester group. |
| ~85.0 | C-3 | The carbon attached to the heavy iodine atom is expected to be significantly shielded (heavy atom effect). |
| ~52.5 | -OCH₃ | Typical chemical shift for a methyl ester carbon.[5] |
Table 3: Predicted FTIR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |
| 3450-3300 | Medium-Strong | N-H stretch | Asymmetric and symmetric stretching of the primary amine.[6][7] |
| 3100-3000 | Weak-Medium | Aromatic C-H stretch | Characteristic stretching vibrations for C-H bonds on an aromatic ring.[8] |
| ~1720 | Strong | C=O stretch | Ester carbonyl stretching vibration.[6] |
| ~1620 | Medium | N-H bend | Bending vibration of the primary amine. |
| 1580, 1480 | Medium | Aromatic C=C stretch | Skeletal vibrations of the aromatic ring.[8] |
| 1530, 1350 | Strong | N-O stretch | Asymmetric and symmetric stretching of the nitro group. |
| ~1250 | Strong | C-O stretch | Ester C-O stretching vibration. |
| ~830 | Strong | C-H bend | Out-of-plane bending for isolated aromatic hydrogens. |
| ~650 | Weak-Medium | C-I stretch | Carbon-iodine stretching vibration. |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation | Justification |
| 322 | [M]⁺ | Molecular ion peak. The presence of iodine would give a characteristic isotopic pattern. |
| 291 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |
| 263 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |
| 195 | [M - I]⁺ | Loss of an iodine radical. |
| 165 | [M - I - NO₂]⁺ | Subsequent loss of a nitro group radical after the loss of iodine. |
The fragmentation of nitroaromatic compounds can be complex, often involving rearrangements and the loss of NO or NO₂ radicals.[9][10]
Key Structural Correlations
Two-dimensional NMR experiments, particularly Heteronuclear Multiple Bond Correlation (HMBC), are crucial for confirming the substitution pattern.
Caption: Predicted key HMBC correlations for structure verification.
Note: The DOT language does not support direct image embedding in a standard way. The above script is a template demonstrating the intended correlations. A visual representation would map these proton-carbon connections onto the molecular structure.
Experimental Protocols
5.1. Synthesis of Methyl 2-amino-3-iodo-5-nitrobenzoate
This protocol is adapted from procedures for the iodination of similar activated aromatic compounds.[11]
-
Materials:
-
Methyl 2-amino-5-nitrobenzoate (1 equivalent)
-
N-Iodosuccinimide (NIS) (1.1 equivalents)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
-
Procedure:
-
Dissolve Methyl 2-amino-5-nitrobenzoate in glacial acetic acid in a round-bottom flask.
-
Add N-Iodosuccinimide portion-wise to the stirred solution at room temperature.
-
Protect the reaction from light and stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a mixture of ice and saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
5.2. Spectroscopic Analysis
-
NMR Spectroscopy:
-
Prepare a ~5-10 mg sample of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
-
FTIR Spectroscopy:
-
Obtain a background spectrum of the empty ATR (Attenuated Total Reflectance) crystal.
-
Place a small amount of the solid purified product onto the ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization (EI) or Electrospray Ionization (ESI)).
-
Acquire the mass spectrum over an appropriate m/z range. For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to determine the exact mass and molecular formula.
-
Conclusion
The structural elucidation of Methyl 2-amino-3-iodo-5-nitrobenzoate requires a coordinated approach, combining a plausible synthetic strategy with a suite of modern analytical techniques. By comparing the predicted spectroscopic data with the experimental results obtained following the outlined protocols, researchers can confidently confirm the identity and purity of the target compound. The detailed analysis of NMR, FTIR, and mass spectrometry data provides the necessary evidence to establish the molecular formula, identify functional groups, and determine the precise connectivity and substitution pattern of the molecule.
References
- 1. acdlabs.com [acdlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. researchgate.net [researchgate.net]
- 8. IR _2007 [uanlch.vscht.cz]
- 9. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. METHYL 2-AMINO-5-BROMO-3-IODOBENZOATE synthesis - chemicalbook [chemicalbook.com]
